molecular formula C12H21BrN4OS B7099184 N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine

Cat. No.: B7099184
M. Wt: 349.29 g/mol
InChI Key: KEHXFRWWMBVZOF-UHFFFAOYSA-N
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Description

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine is a synthetic organic compound characterized by a triazole ring substituted with a bromine atom and a methyl group, linked to a cyclohexane ring bearing an ethylsulfinyl group and an amine group

Properties

IUPAC Name

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN4OS/c1-3-19(18)10-6-4-5-9(7-10)14-8-11-12(13)15-16-17(11)2/h9-10,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXFRWWMBVZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NCC2=C(N=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 5-bromo-3-methyltriazole can be prepared by reacting 5-bromo-1H-1,2,3-triazole with methyl iodide under basic conditions.

    Attachment to Cyclohexane: The triazole derivative is then linked to a cyclohexane ring. This can be achieved through a nucleophilic substitution reaction where the triazole derivative reacts with a cyclohexyl halide in the presence of a base.

    Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group can be introduced via oxidation of an ethylthio group attached to the cyclohexane ring. This step typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the ethyl-substituted cyclohexane derivative.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. The triazole ring is known for its bioactivity, and modifications to this structure could yield compounds with antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism by which N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine exerts its effects would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, through its triazole ring and other functional groups. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine
  • N-[(5-bromo-3-ethyltriazol-4-yl)methyl]-3-methylsulfinylcyclohexan-1-amine
  • N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfonylcyclohexan-1-amine

Uniqueness

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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